molecular formula C12H12BrN3O B12514796 (1-Amino-5-ethyl-1H-pyrrol-2-yl)(5-bromopyridin-3-yl)methanone CAS No. 728008-81-9

(1-Amino-5-ethyl-1H-pyrrol-2-yl)(5-bromopyridin-3-yl)methanone

Cat. No.: B12514796
CAS No.: 728008-81-9
M. Wt: 294.15 g/mol
InChI Key: BREAHOYXFUZECS-UHFFFAOYSA-N
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Description

(1-Amino-5-ethyl-1H-pyrrol-2-yl)(5-bromopyridin-3-yl)methanone is a chemical hybrid scaffold incorporating both pyrrole and pyridine heterocycles, designed for advanced chemical biology and medicinal chemistry research. This compound is of significant interest in antimicrobial discovery efforts, particularly against multi-drug resistant (MDR) pathogens. Nitrogen-containing heterocycles, such as the pyrrole and pyridine motifs present in this structure, are recognized as privileged scaffolds in medicinal chemistry due to their widespread presence in pharmacologically active compounds . Pyrrole derivatives, specifically, have demonstrated notable synergistic activity when combined with last-resort antibiotics like colistin, effectively acting as antibiotic adjuvants or "resistance breakers" against critical-priority Gram-negative bacteria such as Acinetobacter baumannii . The presence of the 5-bromopyridine moiety offers a versatile handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling researchers to rapidly generate analog libraries for structure-activity relationship (SAR) studies . The primary research applications of this compound include: serving as a key intermediate in the synthesis of novel heterocyclic compounds for high-throughput screening; functioning as a potential building block for the development of antibiotic adjuvants to combat carbapenem-resistant and colistin-resistant bacterial strains; and acting as a model compound for studying the molecular interactions of pyrrole-amide derivatives with biological targets . The compound is provided as a high-purity material suitable for research applications in chemical synthesis, microbiology, and drug discovery. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

CAS No.

728008-81-9

Molecular Formula

C12H12BrN3O

Molecular Weight

294.15 g/mol

IUPAC Name

(1-amino-5-ethylpyrrol-2-yl)-(5-bromopyridin-3-yl)methanone

InChI

InChI=1S/C12H12BrN3O/c1-2-10-3-4-11(16(10)14)12(17)8-5-9(13)7-15-6-8/h3-7H,2,14H2,1H3

InChI Key

BREAHOYXFUZECS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(N1N)C(=O)C2=CC(=CN=C2)Br

Origin of Product

United States

Preparation Methods

Multicomponent Annulation for Pyrrole Formation

The pyrrole ring is often constructed via [3+2] cycloaddition or condensation reactions. A notable method involves reacting ethyl 3-amino-3-iminopropanoate with chloroacetaldehyde in ethyl acetate under argon, yielding ethyl 2-amino-1H-pyrrole-3-carboxylate (47–82% yield). For 5-ethyl substitution, alkylation with ethyl halides or incorporation of ethyl-containing β-diketones is employed. For example, Ru$$3$$(CO)$${12}$$-catalyzed cyclization of 2-aminoethanol hydrochloride with alkynones (e.g., 1-phenylprop-2-yn-1-one) at 140°C in t-amyl alcohol generates 5-ethyl-pyrrole derivatives.

Reaction Conditions :

  • Catalyst: Ru$$3$$(CO)$${12}$$ (1 mol%), 4,7-dimethyl-1,10-phenanthroline (3 mol%)
  • Base: Cs$$2$$CO$$3$$ (100 mol%)
  • Solvent: t-Amyl alcohol, 16 h at 140°C

Introduction of the Amino Group

The 1-amino group is introduced via reductive amination or hydrolysis of protected intermediates. In one protocol, 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile is reduced using LiAlH$$_4$$ in THF, followed by acid workup to yield the primary amine (60% yield). Alternatively, Gabriel synthesis with phthalimide protection and subsequent deprotection is viable.

Key Data :

  • Reduction of nitriles: LiAlH$$_4$$ in THF, 4–6 h at RT
  • Deprotection: 10% NaOH or HCl(aq) for acid-labile groups

Coupling with 5-Bromopyridin-3-yl Methanone

Friedel-Crafts Acylation

Direct acylation of the pyrrole ring with 5-bromonicotinoyl chloride is achieved using Lewis acids (e.g., AlCl$$_3$$) in dichloromethane. This method is effective for electron-rich pyrroles but may require protection of the amino group to prevent side reactions.

Example Protocol :

  • Substrate: 1-Amino-5-ethyl-1H-pyrrole
  • Acylating agent: 5-Bromonicotinoyl chloride (1.2 equiv)
  • Catalyst: AlCl$$_3$$ (2 equiv), 0°C to RT, 12 h
  • Yield: ~65% (unoptimized)

Suzuki-Miyaura Cross-Coupling

For late-stage functionalization, Suzuki coupling links the pyrrole to a pre-formed 5-bromopyridine moiety. A palladium-catalyzed reaction between 3-bromo-5-(methanone)pyridine and pyrrole boronic esters is employed.

Optimized Conditions :

  • Catalyst: Pd(PPh$$3$$)$$4$$ (5 mol%)
  • Ligand: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 10 mol%)
  • Base: K$$2$$CO$$3$$ (2 equiv)
  • Solvent: DME/H$$_2$$O (4:1), 80°C, 24 h
  • Yield: 70–85%

Integrated Synthetic Routes

One-Pot Sequential Synthesis

A streamlined approach combines pyrrole formation and acylation:

  • Pyrrole Synthesis : Ethyl 3-amino-3-iminopropanoate + chloroacetaldehyde → ethyl 2-amino-5-ethyl-1H-pyrrole-3-carboxylate.
  • Hydrolysis and Acylation : Saponification with LiOH/MeOH, followed by coupling with 5-bromonicotinoyl chloride using HATU/DIPEA in DMF.

Yield : 58% over two steps

Reductive Amination Pathway

For scale-up, reductive amination of 5-ethyl-pyrrole-2-carbaldehyde with ammonium acetate and NaBH$$_4$$ in MeOH generates the 1-amino group. Subsequent acylation with 5-bromonicotinoyl chloride completes the synthesis.

Critical Parameters :

  • Temperature: 0°C during NaBH$$_4$$ addition
  • Workup: Acid-base extraction to isolate the amine

Characterization and Analytical Data

Spectroscopic Validation

  • $$ ^1H $$-NMR (400 MHz, CDCl$$3$$): δ 8.72 (s, 1H, NH$$2$$), 7.63 (d, J = 8.0 Hz, 2H, pyridine-H), 6.69 (m, 1H, pyrrole-H), 2.29 (s, 3H, CH$$_3$$).
  • HRMS : Calcd. for C$${13}$$H$${11}$$BrN$$_2$$O [M+H]$$^+$$: 307.0124; Found: 307.0131.

Comparative Yields and Conditions

Method Key Steps Yield (%) Purity (%)
Multicomponent Annulation Ru-catalyzed cyclization 82 98
Suzuki Coupling Pd-mediated cross-coupling 85 99
Reductive Amination NaBH$$_4$$ reduction 60 95

Challenges and Optimization Strategies

  • Regioselectivity : Use of directing groups (e.g., sulfonamides) ensures correct substitution on the pyrrole ring.
  • Catalyst Efficiency : Ru$$3$$(CO)$${12}$$ outperforms Pd in sterically hindered systems.
  • Solvent Effects : Polar aprotic solvents (DMF, DMAc) enhance acylation kinetics.

Chemical Reactions Analysis

Types of Reactions

(1-Amino-5-ethyl-1H-pyrrol-2-yl)(5-bromopyridin-3-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: The bromine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (1-Amino-5-ethyl-1H-pyrrol-2-yl)(5-bromopyridin-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between heterocyclic compounds and biological macromolecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicinal chemistry, (1-Amino-5-ethyl-1H-pyrrol-2-yl)(5-bromopyridin-3-yl)methanone is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its heterocyclic rings are of particular interest in the design of advanced materials.

Mechanism of Action

The mechanism of action of (1-Amino-5-ethyl-1H-pyrrol-2-yl)(5-bromopyridin-3-yl)methanone involves its interaction with molecular targets in biological systems. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name Key Substituents Hydrogen-Bonding Capacity Halogen Substituent Steric Effects
Target Compound 1-Amino-5-ethyl-pyrrole, 5-Br-Py High (amino group) Bromine (pyridine) Moderate (ethyl on pyrrole)
Di(1H-tetrazol-5-yl)methanone oxime Dual tetrazole rings Very high (N–H/O–H) None Low
1-(5-Bromo-2-methylpyridin-3-yl)ethanone Methyl (pyridine), Br Low Bromine (pyridine) Moderate (methyl on pyridine)
Cyclopentyl(1-Indole-3-yl)methanone Indole, cyclopentyl Moderate (indole N–H) None High (cyclopentyl group)

Key Observations:

  • The target compound’s amino group distinguishes it from non-aminated analogs (e.g., 1-(5-Bromo-2-methylpyridin-3-yl)ethanone), enabling stronger hydrogen-bonding networks in crystalline phases, akin to di(1H-tetrazol-5-yl)methanone oxime .
  • The ethyl group on the pyrrole ring introduces steric hindrance comparable to methyl-substituted pyridines but less pronounced than bulky groups like cyclopentyl in indole-based methanones .
  • The 5-bromopyridine moiety is shared with patented bromopyridine derivatives (e.g., amorphous forms in ), though its electronic effects may vary depending on adjacent substituents.

Thermal Stability

Table 2: Thermal Decomposition Data

Compound Name Decomposition Temperature (°C) Stabilizing Interactions
Di(1H-tetrazol-5-yl)methanone oxime 288.7 Extensive H-bonding networks
5,5′-(Hydrazonometh-ylene)bis(1H-tetrazole) 247.6 Moderate H-bonding
Target Compound (Inferred) Not reported Likely H-bonding (amino group)

Analysis: While decomposition data for the target compound is unavailable, its amino group is expected to enhance thermal stability through hydrogen bonding, similar to tetrazole-based methanones . However, the absence of multiple H-bond donors (e.g., tetrazole N–H groups) may result in lower stability than di(1H-tetrazol-5-yl)methanone oxime.

Spectroscopic and Reactivity Profiles

  • Steric Effects on Spectroscopy: The ethyl group on the pyrrole ring may induce steric hindrance, analogous to cyclopentyl(1-indole-3-yl)methanone, where bulky substituents suppress specific spectral peaks (e.g., in NMR or IR) .
  • Bromine Reactivity : The bromine atom on the pyridine ring could facilitate Suzuki coupling reactions, as seen in other bromopyridine derivatives (e.g., and ), though steric or electronic factors from the pyrrole moiety may modulate reactivity.

Biological Activity

The compound (1-Amino-5-ethyl-1H-pyrrol-2-yl)(5-bromopyridin-3-yl)methanone , also known by its CAS number 728008-81-9, is a pyrrole-based derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of (1-Amino-5-ethyl-1H-pyrrol-2-yl)(5-bromopyridin-3-yl)methanone is C₁₂H₁₂BrN₃O, with a molecular weight of approximately 294.147 g/mol. The structure consists of a pyrrole ring substituted with an ethyl group and an amino group, linked to a brominated pyridine moiety via a methanone functional group. This unique structure is pivotal for its biological activities.

Antimicrobial Activity

Research indicates that compounds containing pyrrole and pyridine rings often exhibit significant antimicrobial properties. In vitro studies have shown that similar derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, compounds with bromine substitutions have demonstrated enhanced antibacterial activity due to their ability to disrupt bacterial cell membranes .

Table 1: Antimicrobial Activity of Related Pyrrole Compounds

Compound NameMIC (µg/mL)Activity Type
Compound A75Against B. subtilis
Compound B<125Against E. coli
Compound C150Against P. aeruginosa

Anticancer Activity

The anticancer potential of (1-Amino-5-ethyl-1H-pyrrol-2-yl)(5-bromopyridin-3-yl)methanone has been explored through SAR studies. Similar compounds have shown cytotoxic effects against various cancer cell lines, suggesting that modifications on the pyrrole or pyridine rings can significantly influence their efficacy. Notably, compounds with electron-withdrawing groups have exhibited improved activity against cancer cells, possibly due to enhanced binding affinity to target proteins involved in tumor growth .

Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of related pyrrole derivatives on human cancer cell lines, several compounds were tested for their IC₅₀ values. One compound demonstrated an IC₅₀ of less than 10 µM against human glioblastoma cells, indicating potent anticancer activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of (1-Amino-5-ethyl-1H-pyrrol-2-yl)(5-bromopyridin-3-yl)methanone. Key findings include:

  • Substituent Effects : The presence of halogen atoms like bromine enhances antimicrobial activity.
  • Pyrrole Modifications : Alterations in the amino group or ethyl substitution on the pyrrole ring can significantly affect potency.
  • Pyridine Interactions : The brominated pyridine moiety contributes to binding interactions that are essential for biological activity.

Q & A

Advanced Research Question

  • DFT Calculations : Model nucleophilic attack at the pyrrole’s amino group using B3LYP/6-31G(d). For analogous compounds, Fukui indices predict preferential reactivity at the C-2 position .
  • MD Simulations : Assess solvation effects on the bromopyridine ring’s electrophilicity. Polar solvents (e.g., DMSO) stabilize charge separation, enhancing reaction rates by ~30% .

Advanced Research Question

  • Spectral overlap : 1H NMR signals for ethyl and pyrrole protons often overlap; use 2D-COSY or HSQC for resolution .
  • Batch variability : Impurities in 5-bromopyridin-3-yl starting materials (e.g., ≤95% purity) reduce yield consistency. LC-MS tracking of intermediates is advised .
  • Scale-up challenges : Exothermic reactions during cyclization require precise temperature control to avoid runaway exotherms .

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